molecular formula C8H11NO B3021540 3-Acetyl-2,4-dimethylpyrrole CAS No. 2386-25-6

3-Acetyl-2,4-dimethylpyrrole

Cat. No. B3021540
CAS No.: 2386-25-6
M. Wt: 137.18 g/mol
InChI Key: VGZCKCJMYREIKA-UHFFFAOYSA-N
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Patent
US05084474

Procedure details

A solution of 3-acetyl-2,4-dimethylpyrrole (2.0 g) in dry DMF (30 ml) was added dropwise, with stirring, to a suspension of sodium hydride (78% dispersion in oil; 565 mg) in dry DMF (15 ml) at 0° under nitrogen and stirring was continued at room temperature for 1 h. Iodomethane (1.14 ml) was added dropwise at 0° and stirring was continued for 1.5 h. The suspension was evaporated, treated with 8% aqueous sodium bicarbonate (80 ml) and extracted with ethyl acetate (2×80 ml). The combined, dried organic extracts were evaporated to give a solid (2.1 g) which was dissolved in dichloromethane (20 ml) and adsorbed onto silica gel (Merck 7734, 6 g). This was applied to an FCC column and elution with System B (1:3) afforded the title compound (1.89 g) as crystals, m.p. 68°-70°.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:8]([CH3:9])=[CH:7][NH:6][C:5]=1[CH3:10])(=[O:3])[CH3:2].[H-].[Na+].I[CH3:14]>CN(C=O)C>[CH3:14][N:6]1[CH:7]=[C:8]([CH3:9])[C:4]([C:1](=[O:3])[CH3:2])=[C:5]1[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)C1=C(NC=C1C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
565 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.14 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The suspension was evaporated
ADDITION
Type
ADDITION
Details
treated with 8% aqueous sodium bicarbonate (80 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×80 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=C(C(=C1)C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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